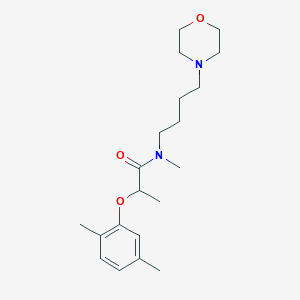![molecular formula C22H25N3O2 B5904793 [2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5904793.png)
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is not yet fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific receptors in the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been shown to have various biochemical and physiological effects in the body. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in lab experiments is its high potency and specificity. However, the compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of [2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol. These include exploring the compound's potential in the treatment of other diseases, developing more efficient synthesis methods, and investigating its mechanism of action in more detail.
Conclusion
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is a chemical compound that has shown promising results in various fields of scientific research. The compound's potential applications in the treatment of diseases, its mechanism of action, and its biochemical and physiological effects make it an exciting area of research. However, more studies are needed to fully understand the compound's properties and potential applications.
Synthesis Methods
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of piperazine, 1-methyl-1H-indole-2-carboxylic acid, and 4-bromomethylphenylboronic acid to produce the desired compound.
Scientific Research Applications
[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[4-[[2-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]-(1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-23-20-9-5-4-6-17(20)14-21(23)22(27)25-12-10-24(11-13-25)15-18-7-2-3-8-19(18)16-26/h2-9,14,26H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAYGYIHRPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
![N-[2-(allyloxy)benzyl]-2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)-N-ethylacetamide](/img/structure/B5904753.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-(4-methylpyridin-2-yl)propyl]propanamide](/img/structure/B5904770.png)

![5-[(2,2-diallylpiperidin-1-yl)methyl]-N-ethylpyrimidin-2-amine](/img/structure/B5904784.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopentanamine](/img/structure/B5904794.png)
![methyl 1-{2-[(1-cyclohexyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-indazole-3-carboxylate](/img/structure/B5904800.png)

![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)
![1-(1-{1-[(1-methylcyclohexyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904814.png)